molecular formula C15H19ClN2O2 B4425553 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4425553
M. Wt: 294.77 g/mol
InChI Key: LESWNAUYABZNBI-UHFFFAOYSA-N
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Description

1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Boc-3-pyrroline, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyrrolidine and is commonly used as a building block in the synthesis of various molecules. In

Scientific Research Applications

1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various molecules, such as peptidomimetics, amino acids, and natural products. It has also been used as a starting material for the synthesis of inhibitors of enzymes, such as caspases and proteases. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have anticancer activity, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

The mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as caspases and proteases, which are involved in various cellular processes, including apoptosis and inflammation. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has also been shown to induce cell death in cancer cells, suggesting that it may have a cytotoxic effect.
Biochemical and Physiological Effects
1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of caspases and proteases, which are involved in apoptosis and inflammation. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has also been shown to induce cell death in cancer cells, suggesting that it may have a cytotoxic effect. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is its ease of synthesis. It can be synthesized in high yields using a simple and efficient method. In addition, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is a versatile building block that can be used in the synthesis of various molecules. However, one of the limitations of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is its cytotoxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, which may limit its use in certain areas of research.

Future Directions

There are several future directions for research on 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine. One area of research is the development of new cancer therapies based on the cytotoxic effects of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine. Another area of research is the development of new inhibitors of caspases and proteases using 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine as a starting material. In addition, the anti-inflammatory and antioxidant properties of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine and to explore its potential applications in scientific research.
Conclusion
In conclusion, 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a versatile building block that can be used in the synthesis of various molecules and has been shown to have anticancer activity. The mechanism of action of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine is not fully understood, but it has been shown to inhibit the activity of caspases and proteases, which are involved in various cellular processes. 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine has various biochemical and physiological effects and has potential applications in the treatment of various diseases. Further research is needed to fully understand the potential of 1-butyl-N-(2-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamideine in scientific research.

properties

IUPAC Name

1-butyl-N-(2-chlorophenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-2-3-8-18-10-11(9-14(18)19)15(20)17-13-7-5-4-6-12(13)16/h4-7,11H,2-3,8-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWNAUYABZNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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